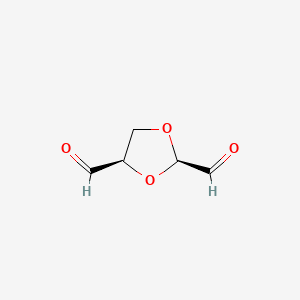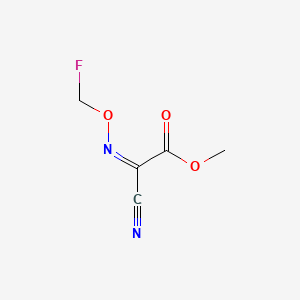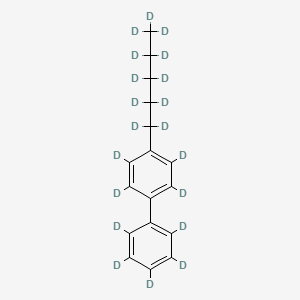![molecular formula C23H26O4 B592523 5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one CAS No. 1399049-60-5](/img/structure/B592523.png)
5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one
Descripción general
Descripción
PSB-SB1202 es un compuesto de bencilcumarina conocido por su actividad como agonista en los receptores cannabinoides CB1 y CB2. Tiene la fórmula molecular C({23})H({26})O({4}) y un peso molecular de 366,45 g/mol {_svg_1}. Este compuesto se utiliza principalmente en la investigación científica, particularmente en el estudio de las funciones de los receptores cannabinoides y los efectos farmacológicos relacionados .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PSB-SB1202 implica varios pasos, comenzando con la preparación del andamiaje de cumarina. Los pasos clave incluyen:
Formación del núcleo de cumarina: Esto se logra típicamente mediante la reacción de condensación de Pechmann, donde el fenol reacciona con un éster β-ceto en presencia de un catalizador ácido fuerte.
Bencilación: El núcleo de cumarina se bencila luego usando haluros de bencilo en condiciones básicas para introducir el grupo bencilo en la posición deseada.
Metoxilación: La metoxilación del anillo aromático se lleva a cabo utilizando reactivos de metoxilo como sulfato de dimetilo o metanol en presencia de una base.
Pentilación: La introducción del grupo pentilo se logra mediante reacciones de alquilación utilizando haluros de pentilo.
Métodos de producción industrial
La producción industrial de PSB-SB1202 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para asegurar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
PSB-SB1202 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que resulta en la formación de derivados dihidro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de bencilo en presencia de una base como hidróxido de sodio.
Productos principales
Oxidación: Quinonas y derivados relacionados.
Reducción: Derivados dihidro del andamiaje de cumarina.
Sustitución: Varias bencilcumarinas sustituidas.
Aplicaciones Científicas De Investigación
PSB-SB1202 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad y la afinidad de unión de los receptores cannabinoides.
Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones de los receptores.
Medicina: Explorado para posibles aplicaciones terapéuticas en el manejo del dolor, la inflamación y la neuroprotección.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos dirigidos a los receptores cannabinoides
Mecanismo De Acción
PSB-SB1202 ejerce sus efectos uniéndose a los receptores cannabinoides CB1 y CB2. Actúa como un agonista, lo que significa que activa estos receptores, lo que lleva a eventos de señalización descendentes. El compuesto tiene una alta afinidad por los receptores CB1 y CB2, con valores de EC50 de 56 nM y 14 nM, respectivamente . La activación de estos receptores modula varios procesos fisiológicos, incluida la percepción del dolor, la respuesta inmune y la actividad neuronal .
Comparación Con Compuestos Similares
PSB-SB1202 es único en comparación con otros agonistas de los receptores cannabinoides debido a su estructura química específica y su afinidad de unión. Compuestos similares incluyen:
PSB-SB487: Otro derivado de bencilcumarina con diferentes patrones de sustitución.
WIN 55,212-2: Un cannabinoide sintético con una estructura central diferente pero una actividad receptora similar.
CP 55,940: Un agonista clásico de los receptores cannabinoides con un andamiaje químico diferente.
PSB-SB1202 destaca por su afinidad equilibrada por los receptores CB1 y CB2 y su estructura única de bencilcumarina, lo que lo convierte en una herramienta valiosa en la investigación de cannabinoides .
Propiedades
IUPAC Name |
5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-4-5-6-9-16-12-21(26-3)19-15-18(23(24)27-22(19)13-16)14-17-10-7-8-11-20(17)25-2/h7-8,10-13,15H,4-6,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCAUIYIZSPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C(C(=O)O2)CC3=CC=CC=C3OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045359 | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399049-60-5 | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1399049-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-[(2-methoxyphenyl)methyl]-7-pentyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-SB-1202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429P6KRK5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











